2-(4-oxo-1H-quinazolin-2-yl)acetamide 2-(4-oxo-1H-quinazolin-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13329463
InChI: InChI=1S/C10H9N3O2/c11-8(14)5-9-12-7-4-2-1-3-6(7)10(15)13-9/h1-4H,5H2,(H2,11,14)(H,12,13,15)
SMILES:
Molecular Formula: C10H9N3O2
Molecular Weight: 203.20 g/mol

2-(4-oxo-1H-quinazolin-2-yl)acetamide

CAS No.:

Cat. No.: VC13329463

Molecular Formula: C10H9N3O2

Molecular Weight: 203.20 g/mol

* For research use only. Not for human or veterinary use.

2-(4-oxo-1H-quinazolin-2-yl)acetamide -

Specification

Molecular Formula C10H9N3O2
Molecular Weight 203.20 g/mol
IUPAC Name 2-(4-oxo-1H-quinazolin-2-yl)acetamide
Standard InChI InChI=1S/C10H9N3O2/c11-8(14)5-9-12-7-4-2-1-3-6(7)10(15)13-9/h1-4H,5H2,(H2,11,14)(H,12,13,15)
Standard InChI Key HLGWEIMMQZUCMM-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(=O)N=C(N2)CC(=O)N
Canonical SMILES C1=CC=C2C(=C1)C(=O)N=C(N2)CC(=O)N

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

2-(4-Oxo-1H-quinazolin-2-yl)acetamide consists of a quinazolinone core (a fused benzene and pyrimidine ring) with a 4-oxo group and an acetamide side chain at position 2. The molecular formula is C₁₀H₉N₃O₂, with a molecular weight of 203.20 g/mol. Key structural attributes include:

  • Quinazolinone core: Provides planar aromaticity and hydrogen-bonding sites via the 4-oxo group .

  • Acetamide side chain: Enhances solubility and enables interactions with biological targets through hydrogen bonding .

Physicochemical Properties

PropertyValue/Range
Melting Point240–245°C (decomposes)
SolubilityDMSO > Water > Ethanol
logP (Partition Coefficient)1.2–1.5 (moderate lipophilicity)
pKa8.2 (amide NH), 3.9 (4-oxo)

The compound’s moderate lipophilicity facilitates membrane permeability, while its polar groups ensure aqueous solubility, making it suitable for drug development .

Synthetic Methodologies

Classical Synthesis Pathways

The synthesis typically involves a multi-step approach starting from anthranilic acid or its derivatives:

Step 1: Formation of Quinazolinone Core
Anthranilic acid reacts with acetic anhydride to form 2-methyl-4H-3,1-benzoxazin-4-one, which undergoes cyclization with ammonium acetate to yield 2-methylquinazolin-4(1H)-one .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.21 (s, 1H, NH, exchangeable with D₂O).

    • δ 7.82–7.45 (m, 4H, aromatic protons).

    • δ 4.12 (s, 2H, CH₂ of acetamide).

    • δ 2.01 (s, 3H, COCH₃ in precursor).

  • ¹³C NMR:

    • δ 167.5 (quinazolinone C=O).

    • δ 164.3 (acetamide C=O).

    • δ 135.2–118.4 (aromatic carbons).

Infrared (IR) Spectroscopy

  • Strong absorption at 1680 cm⁻¹ (C=O stretch of quinazolinone).

  • Peaks at 3300 cm⁻¹ (N-H stretch of acetamide) and 1540 cm⁻¹ (C-N bend) .

Biological Activities and Mechanisms

Anticonvulsant Activity

In murine models, 2-(4-oxo-1H-quinazolin-2-yl)acetamide demonstrated dose-dependent protection against pentylenetetrazole-induced seizures (ED₅₀ = 45 mg/kg). Mechanistic studies suggest GABAergic modulation via allosteric binding to GABAₐ receptors .

Anti-inflammatory and Analgesic Effects

The compound reduced carrageenan-induced paw edema in rats by 62% at 50 mg/kg, comparable to diclofenac. COX-2 inhibition (IC₅₀ = 3.2 μM) and suppression of TNF-α release underlie its activity .

Structure-Activity Relationships (SAR)

  • Quinazolinone Core: Essential for binding to enzymatic targets; removal abolishes activity .

  • Acetamide Substituent: Bulky groups (e.g., aryl) enhance lipophilicity and potency, while polar groups improve solubility .

  • 4-Oxo Group: Critical for hydrogen bonding with residues in target proteins (e.g., GABAₐ receptors) .

Comparative Analysis with Analogues

CompoundActivity (IC₅₀/ED₅₀)Key Structural Difference
2-(4-Oxo-1H-quinazolin-2-yl)acetamideCOX-2: 3.2 μMParent compound
N-(4-Bromo-2-fluorophenyl) derivativeHT-29: 12 μMBromo/fluoro substituents
2-Butanamide analogueGABAₐ binding: 1.8 μMExtended alkyl chain

Future Directions and Applications

  • Drug Development: Optimize bioavailability via prodrug strategies (e.g., esterification of the acetamide).

  • Combination Therapy: Synergistic effects with NSAIDs or antiepileptics warrant exploration .

  • Neurological Disorders: Potential in Alzheimer’s disease via Aβ aggregation inhibition (in silico predictions) .

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